Ampc
Description
Properties
IUPAC Name |
2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOMCGQPLOOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
AmpC beta-lactamases can be produced through various methods:
Chemical Reactions Analysis
AmpC beta-lactamases undergo several types of chemical reactions:
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and under physiological conditions (pH 7.4, 37°C).
Major Products Formed: The major products of the hydrolysis reaction are the inactivated antibiotic and a hydrolyzed beta-lactam ring.
Scientific Research Applications
Resistance Patterns
AmpC β-lactamases are known to mediate resistance to:
- Cephalosporins : Including third-generation cephalosporins like ceftriaxone and ceftazidime.
- Penicillins : Such as ampicillin.
- Aztreonam : A monobactam antibiotic.
The emergence of these enzymes has led to increased treatment failures and necessitated the use of alternative therapies, including carbapenems, which are often reserved for severe infections due to their broad-spectrum activity .
Treatment Strategies
Recent studies have highlighted the importance of selecting appropriate antibiotics based on the resistance profile of the pathogen:
- Cefepime : A fourth-generation cephalosporin is less susceptible to hydrolysis by AmpC enzymes compared to its predecessors.
- Carbapenems : These are often used as a last resort but can induce AmpC production, complicating treatment further .
Inhibitor Development
Research is ongoing to develop inhibitors that can effectively target AmpC β-lactamases. In silico studies have identified potential compounds that may inhibit these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .
Mutation Studies
Studies examining mutation rates in AmpC-producing bacteria have revealed that species with lower mutation rates are associated with fewer treatment failures due to overproduction of AmpC enzymes. This finding underscores the need for continuous monitoring of resistance patterns in clinical settings .
Clinical Outcomes
A retrospective multicenter study involving 575 patients with bloodstream infections highlighted that using third-generation cephalosporins in patients infected with AmpC-producing Enterobacterales was linked to higher treatment failure rates compared to those treated with cefepime or carbapenems .
Genetic Studies
Genetic analyses have shown that mutations within the ampC promoter region can lead to hyperproduction of AmpC enzymes, significantly impacting the resistance profiles of bacterial strains. For instance, specific point mutations have been associated with increased enzyme expression levels, contributing to clinical resistance .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of AmpC beta-lactamases involves the hydrolysis of the beta-lactam ring in antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the beta-lactam ring, rendering the antibiotic ineffective . The molecular targets of AmpC beta-lactamases are the beta-lactam antibiotics, and the pathways involved include the hydrolysis of the beta-lactam ring .
Comparison with Similar Compounds
Comparison of AmpC β-Lactamase Inhibitors
AmpC β-lactamase is a class C enzyme that hydrolyzes cephalosporins and other β-lactams, posing challenges in treating infections caused by Enterobacteriaceae and Pseudomonas aeruginosa. Inhibitors targeting AmpC are critical for restoring antibiotic efficacy. Below is a comparison of novel inhibitors identified through virtual screening ():
| Compound | Inhibition of AmpC (%) | Cross-Class Activity (Other β-Lactamases Inhibited) | Key Features |
|---|---|---|---|
| 40 | 50% | KPC-2 (41%), NDM-1 (71%) | Broad-spectrum, moderate AmpC inhibition |
| 46 | 32% | CTX-M-15 (55%), KPC-2 (66%), NDM-1 (79%), VIM-2 (45%) | Largest inhibition spectrum |
| 59 | Not reported | CTX-M-15 (49%), KPC-2 (46%), VIM-2 (81%) | High VIM-2 inhibition, unique binding pose |
Key Findings :
- Compound 46 exhibits the broadest activity but relatively low AmpC inhibition (32%), while Compound 40 shows higher AmpC-specific efficacy (50%) .
- Structural analysis reveals that AmpC inhibitors require distinct binding orientations compared to other serine β-lactamases (e.g., KPC-2), highlighting target-specific design challenges .
Comparison of AMPC (TFF3 Inhibitor) with Anticancer Agents
AMPC, a TFF3 inhibitor, demonstrates efficacy in pancreatic and breast cancer models by reducing TFF3-driven proliferation and enhancing chemotherapy sensitivity.
Efficacy in Preclinical Models
- IC50 Values : AMPC shows potent cytotoxicity in SW1990 pancreatic cancer cells (high TFF3 expression) with an IC50 significantly lower than in other cell lines ().
- Synergy with Taxanes : In ER+ breast cancer, AMPC restores tamoxifen sensitivity and synergizes with taxanes, reducing tumor volume in vivo ().
| Parameter | AMPC Monotherapy | AMPC + Taxanes | AMPC + Tamoxifen |
|---|---|---|---|
| Apoptosis Induction | High (SW1990) | Enhanced | Restored Sensitivity |
| TFF3 Suppression | Significant | Additive | Additive |
| Tumor Volume Reduction | Moderate | Synergistic | Synergistic |
Key Findings :
- AMPC’s mechanism involves downregulating TFF3, a promoter of Wnt/β-catenin signaling, which is distinct from taxanes (microtubule stabilization) and tamoxifen (estrogen receptor antagonism) .
- No direct structural analogs of AMPC are cited in the evidence, suggesting its uniqueness in targeting TFF3-mediated pathways.
Comparative Analysis of AMPC in Drug Discovery
Molecular Docking and Similarity
- AmpC β-Lactamase: Generated molecules in docking studies show high 3D similarity (LS-align scores > 0.9) to known inhibitors, though Tanimoto similarity to ChEMBL compounds is low, indicating novel scaffolds .
- TFF3 Inhibitors: Limited data on AMPC’s chemical analogs, but its efficacy parallels inhibitors of Wnt pathway components (e.g., ICG-001), which are functionally similar but structurally distinct .
Challenges in Cross-Context Comparisons
- Nomenclature Ambiguity: "AmpC" and "AMPC" refer to unrelated targets (enzyme vs. anticancer compound), complicating comparative studies.
- Data Gaps : Structural and functional data on TFF3 inhibitors are sparse, whereas AmpC β-lactamase has well-characterized inhibitors .
Biological Activity
AmpC β-lactamases are enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. Understanding the biological activity of AmpC is crucial for addressing the challenges posed by antibiotic resistance in clinical settings.
Mechanisms of Resistance
The AmpC gene is typically chromosomally encoded and can be induced in response to specific environmental stimuli, particularly the presence of β-lactam antibiotics. The regulatory protein AmpR plays a significant role in modulating the expression of AmpC. Under normal conditions, AmpR inhibits AmpC production; however, when β-lactams induce the accumulation of cell-wall degradation products, AmpR's repression is lifted, leading to increased levels of AmpC enzymes .
Induction and Expression
- Inducers : β-lactam antibiotics like cefoxitin and imipenem are potent inducers of AmpC expression.
- Regulatory Mechanism : The binding of degradation products to AmpR reduces its ability to inhibit AmpC expression, resulting in a significant increase in enzyme production.
- Fitness Cost : High-level expression of AmpC can incur a fitness cost due to the accumulation of cytoplasmic degradation products, although this can be sustained under continuous β-lactam exposure .
Resistance Profiles
AmpC β-lactamases exhibit resistance to various classes of antibiotics. A study evaluating clinical isolates showed that strains producing AmpC enzymes were resistant to cefoxitin and other β-lactams, complicating treatment options . The following table summarizes the resistance profiles observed in different studies:
| Antibiotic | Resistance Rate (%) | Organisms Studied |
|---|---|---|
| Cefoxitin | 81.25 | E. coli, K. pneumoniae |
| Ceftazidime | 61.25 | Mixed isolates |
| Piperacillin/Tazobactam | 44 | Mixed isolates |
| Amikacin | 100 | Acinetobacter spp. |
| Imipenem | 22.7 | Klebsiella pneumoniae |
Case Studies
- Clinical Isolates in Nigeria : A study conducted on 400 isolates revealed that 81.25% were producing AmpC β-lactamases, with significant resistance observed against cephalosporins and other antibiotics. The study highlighted the prevalence of multi-drug resistant (MDR) strains among clinical bacterial pathogens .
- In Vitro Studies on Inhibitors : Research focused on the inhibitory effects of dinucleotides against AmpC BER demonstrated that certain compounds could effectively reactivate inactivated enzymes, suggesting potential therapeutic avenues for overcoming resistance .
- Epidemiological Insights : A comprehensive review highlighted the global epidemiology of AmpC producers, emphasizing that these enzymes are prevalent in Enterobacteriaceae and pose a significant challenge in treating infections caused by these organisms .
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of AmpC:
- High-Level Expression : Plasmid-encoded AmpC genes often exhibit higher expression levels due to mutations in promoter regions rather than merely increased gene copy numbers .
- Clinical Implications : The presence of AmpC-producing bacteria complicates treatment regimens, as these organisms are inherently resistant to many β-lactamase inhibitors like clavulanate .
- Virulence Factors : Research indicates that enzymatic activity associated with AmpC may contribute to virulence attenuation in some bacterial strains, suggesting a complex interplay between resistance mechanisms and pathogenicity .
Q & A
How to formulate a research question for studying Ampc's mechanisms in experimental settings?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure rigor. Explicitly define dependent/independent variables (e.g., Ampc concentration, reaction kinetics) and align operational definitions with the research aim. For example:
Q. What methodologies are recommended for conducting a literature review on Ampc-related studies?
- Methodological Answer : Follow a systematic review approach:
Define search terms (e.g., "Ampc AND pharmacokinetics").
Use databases (PubMed, Scopus) with filters for peer-reviewed articles (post-2020 preferred).
Apply PRISMA guidelines for screening and inclusion/exclusion criteria.
Thematically synthesize findings, highlighting gaps (e.g., "Limited in vivo studies on Ampc toxicity").
Tools like Consensus.app () can streamline paper discovery .
Q. What are the essential components of a research proposal for Ampc-related studies?
- Introduction: Contextualize Ampc’s relevance (e.g., "Ampc’s role in [field] remains underexplored").
- Methods: Detail experimental design (randomization, blinding), sample size calculation, and statistical tests (ANOVA, regression).
- Ethics: IRB approval documentation for human/animal studies.
- Timeline: Gantt chart for milestones (e.g., "Month 3: Complete Phase I trials").
Reference for clinical data submission guidelines .
Advanced Research Questions
Q. How to design a multi-method study integrating quantitative and qualitative approaches for Ampc feasibility analysis?
- Methodological Answer : Adopt a mixed-methods design ():
- Quantitative: Conduct dose-response assays (e.g., LC50 determination) with triplicate replicates.
- Qualitative: Perform semi-structured interviews with domain experts to contextualize findings.
- Integration: Use triangulation to validate results (e.g., "Interview themes corroborate toxicity thresholds").
Publish raw datasets in repositories like Zenodo to enhance transparency .
Q. What strategies address contradictory findings in Ampc research data?
- Methodological Answer :
- Sensitivity Analysis: Test if outliers or assay variability explain discrepancies (e.g., re-analyze HPLC chromatograms).
- Meta-Analysis: Pool data from 5+ studies to identify trends (fixed/random-effects models).
- Methodological Audit: Compare protocols (e.g., "Study A used LC-MS; Study B used ELISA").
Document unresolved contradictions as "Future Research Directions" () .
Q. How to ensure reproducibility in Ampc experimental research?
- Methodological Answer :
- Protocol Standardization: Detail equipment (e.g., "ThermoFisher Model X centrifuge at 10,000 RPM").
- Reagent Documentation: Catalog batch numbers and suppliers (e.g., "Ampc from Sigma-Aldrich, Lot #123").
- Data Sharing: Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
Pre-register studies on ClinicalTrials.gov or OSF to mitigate bias .
Q. How to integrate computational modeling with empirical data in Ampc studies?
- Methodological Answer :
- Model Development: Use tools like COMSOL for pharmacokinetic simulations (e.g., "Predict Ampc diffusion rates in tissue").
- Validation: Compare model outputs with in vitro results (e.g., "Simulated IC50 = 12 μM vs. observed 15 μM").
- Iteration: Refine parameters (e.g., binding affinity) using Bayesian optimization.
Cite ’s emphasis on consistency checks .
Methodological Best Practices
Ethical considerations in Ampc research involving human subjects :
- Answer :
- Informed Consent: Disclose risks/benefits using lay language (e.g., "Potential dizziness post-administration").
- Data Anonymization: Remove identifiers from datasets (e.g., replace names with codes).
- Conflict of Interest: Declare funding sources (e.g., "NIH Grant #XYZ").
Follow ’s guidelines for clinical trial reporting .
Operationalizing variables in Ampc experiments :
- Answer :
Q. Managing interdisciplinary challenges in collaborative Ampc projects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
